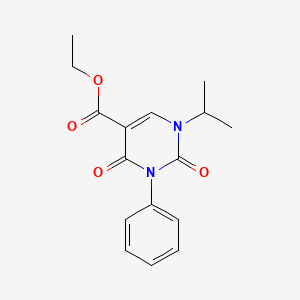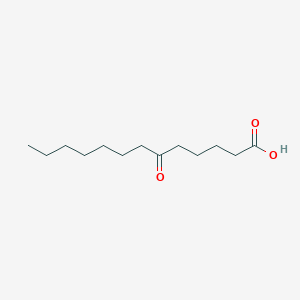
6-Oxotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-oxotridécanoïque est un composé organique de formule moléculaire C13H24O3. Il s'agit d'un acide gras à longue chaîne avec un groupe cétone en position sixième carbone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide 6-oxotridécanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'oxydation de l'acide tridécanoïque en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées. Une autre méthode comprend l'utilisation de réactifs organométalliques comme les réactifs de Grignard pour introduire le groupe cétone à la position souhaitée.
Méthodes de production industrielle : Dans les milieux industriels, l'acide 6-oxotridécanoïque peut être produit par des procédés d'oxydation catalytique. Ces procédés emploient souvent des catalyseurs métalliques tels que le palladium ou le platine pour faciliter l'oxydation de l'acide tridécanoïque. Les conditions réactionnelles, notamment la température, la pression et le choix du solvant, sont optimisées pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 6-oxotridécanoïque subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut convertir le groupe cétone en un groupe acide carboxylique.
Réduction : Le groupe cétone peut être réduit en un groupe hydroxyle en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe cétone peut participer à des réactions de substitution nucléophile, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les alcools et les thiols en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Formation d'acide tridécanedioïque.
Réduction : Formation d'acide 6-hydroxytridécanoïque.
Substitution : Formation de divers dérivés d'acide tridécanoïque substitués.
Applications De Recherche Scientifique
L'acide 6-oxotridécanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes et comme réactif en synthèse organique.
Biologie : Étudié pour ses propriétés antimicrobiennes potentielles et son rôle dans les voies métaboliques.
Médecine : Recherché pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de tensioactifs et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 6-oxotridécanoïque implique son interaction avec diverses cibles moléculaires et voies. Le groupe cétone peut participer à des liaisons hydrogène et à d'autres interactions avec les enzymes et les récepteurs, influençant leur activité. Dans les systèmes biologiques, il peut agir comme un inhibiteur ou un modulateur d'enzymes spécifiques, affectant les voies métaboliques et les processus cellulaires.
Composés similaires :
Acide 3-oxotridécanoïque : Un autre acide gras cétonique avec le groupe cétone en position troisième carbone.
Acide 6-oxododécanoïque : Un analogue à chaîne plus courte avec des propriétés chimiques similaires.
Acide 6-oxotétradécanoïque : Un analogue à chaîne plus longue avec une structure similaire.
Unicité : L'acide 6-oxotridécanoïque est unique en raison de sa longueur de chaîne spécifique et de la position du groupe cétone. Cette caractéristique structurelle confère une réactivité chimique et une activité biologique distinctes, ce qui le rend précieux pour diverses applications.
Mécanisme D'action
The mechanism of action of 6-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
6-Oxododecanoic acid: A shorter-chain analog with similar chemical properties.
6-Oxotetradecanoic acid: A longer-chain analog with a similar structure.
Uniqueness: 6-Oxotridecanoic acid is unique due to its specific chain length and the position of the keto group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
62808-71-3 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
6-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
Clé InChI |
IAHLPLMHFZESFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


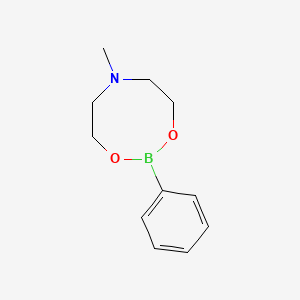
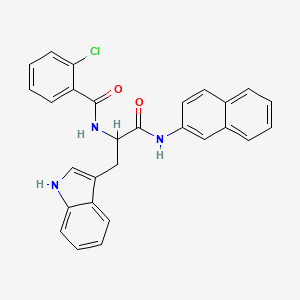
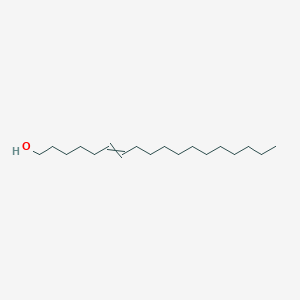
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
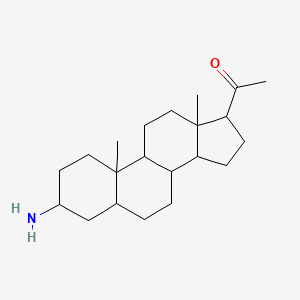
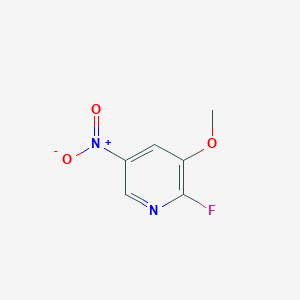
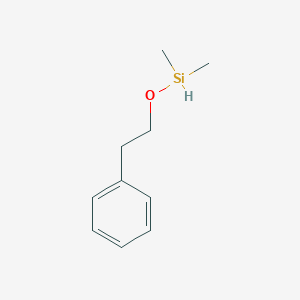
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
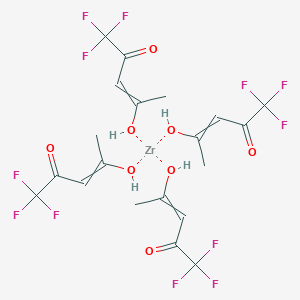
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)
